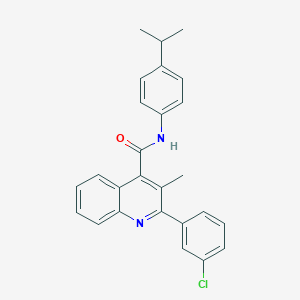![molecular formula C17H20FNO B444842 (4-Ethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine CAS No. 423734-70-7](/img/structure/B444842.png)
(4-Ethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Ethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine is an organic compound with the molecular formula C17H20FNO This compound features a benzyl group substituted with an ethoxy group and a phenylethylamine moiety substituted with a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine typically involves the following steps:
Formation of the Ethoxybenzyl Intermediate: The starting material, 4-ethoxybenzyl chloride, is prepared by reacting 4-ethoxybenzyl alcohol with thionyl chloride (SOCl2) under reflux conditions.
Nucleophilic Substitution: The 4-ethoxybenzyl chloride is then reacted with 2-(4-fluorophenyl)ethylamine in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
(4-Ethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzyl and phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
(4-Ethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Ethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the ethoxy and fluorophenyl groups can influence its binding affinity and selectivity, leading to various biological effects.
類似化合物との比較
Similar Compounds
(4-Methoxybenzyl)[2-(4-fluorophenyl)ethyl]amine: Similar structure but with a methoxy group instead of an ethoxy group.
(4-Ethoxybenzyl)[2-(4-chlorophenyl)ethyl]amine: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
(4-Ethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine is unique due to the presence of both the ethoxy and fluorophenyl groups, which can impart distinct chemical and biological properties
特性
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO/c1-2-20-17-9-5-15(6-10-17)13-19-12-11-14-3-7-16(18)8-4-14/h3-10,19H,2,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHNPFFTBMVGME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNCCC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365827 |
Source


|
| Record name | AK-968/15362096 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423734-70-7 |
Source


|
| Record name | AK-968/15362096 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(phenylsulfanyl)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B444759.png)
![Isopropyl 2-[(2,6-difluorobenzoyl)amino]-4-(3-methylphenyl)-3-thiophenecarboxylate](/img/structure/B444760.png)
![Methyl 2-{[(4-bromophenyl)acetyl]amino}-4-(4-ethylphenyl)-3-thiophenecarboxylate](/img/structure/B444762.png)
![(2Z)-2-[(2-chlorophenyl)imino]-N-(2-fluorophenyl)-2H-chromene-3-carboxamide](/img/structure/B444764.png)

![2-(3-chlorophenyl)-3-methyl-N-[1-(4-methylphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B444767.png)
![Propyl 2-[(2,6-difluorobenzoyl)amino]-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B444768.png)
![1-(3,5-DIMETHOXYBENZOYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B444771.png)
![Methyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-2',4-bithiophene-3-carboxylate](/img/structure/B444773.png)
![Ethyl 2-[(2,6-difluorobenzoyl)amino]-4-(3,4-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B444775.png)
![Ethyl 4-(4-tert-butylphenyl)-2-[(2,6-difluorobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B444777.png)
![Methyl 2-[(2,6-difluorobenzoyl)amino]-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B444779.png)
![2-({[4-(4-Fluorophenyl)-5-methyl-3-(propoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B444780.png)
![Isopropyl 2-{[(4-bromophenyl)acetyl]amino}-4-(3,4-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B444782.png)
